molecular formula C20H26O3 B019487 4-Oxoisotretinoin CAS No. 71748-58-8

4-Oxoisotretinoin

Numéro de catalogue B019487
Numéro CAS: 71748-58-8
Poids moléculaire: 314.4 g/mol
Clé InChI: GGCUJPCCTQNTJF-FAOQNJJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Oxoisotretinoin, a known metabolite of isotretinoin, has been studied for its role in the treatment of acne and its pharmacokinetic profile in the human body. Research focuses on its effectiveness and the biological impact of its plasma levels during therapy (Almond-Roesler et al., 1998).

Synthesis Analysis

Although not directly related to 4-Oxoisotretinoin, studies on the synthesis of similar compounds provide insights into possible synthetic pathways. For example, the synthesis of 4H-1,4-oxazines and 4-chloroisocoumarins through intramolecular cyclization processes could offer analogous methods for synthesizing 4-Oxoisotretinoin or related structures (Li et al., 2013); (Xing et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of compounds like 4-Oxoisotretinoin can involve examining stereochemistry and conformational preferences. For instance, studies on β-pseudopeptide foldamers and their molecular configurations could provide a framework for understanding the structural dynamics of 4-Oxoisotretinoin (Luppi et al., 2004).

Chemical Reactions and Properties

The reactivity of 4-Oxoisotretinoin with biological molecules and its chemical properties might be inferred from studies on similar compounds. For instance, the chemical reactivity of 4-oxo-fenretinide, a related compound, provides insights into potential mechanisms of action and interactions within biological systems (Villani et al., 2006).

Physical Properties Analysis

Research on isotretinoin and its derivatives, including measurements of plasma levels, offers indirect insights into the physical properties of 4-Oxoisotretinoin. These properties are crucial for understanding its bioavailability and pharmacokinetic profile (Almond-Roesler et al., 1998).

Chemical Properties Analysis

The chemical properties of 4-Oxoisotretinoin can be analyzed by examining its stability, reactivity, and interaction with biological molecules. While specific studies on 4-Oxoisotretinoin are limited, insights may be drawn from related compounds and their interactions within biological systems, as seen with 4-oxo-fenretinide (Villani et al., 2006).

Applications De Recherche Scientifique

1. Neuroblastoma Treatment

  • Application Summary : 4-Oxoisotretinoin, along with isotretinoin, is used in the treatment of high-risk neuroblastoma. It’s part of a differentiation therapy that has been in clinical development for over four decades .
  • Methods of Application : The most promising agent is isotretinoin, which is administered over six months as maintenance therapy . Both 4-oxo-isotretinoin and isotretinoin demonstrated a similar inhibitory effect by inhibiting more than 90% of cell growth at the highest concentration in three cell lines .
  • Results or Outcomes : Isotretinoin can contribute to improving event-free survival in patients with high-risk neuroblastoma by approximately 10% .

2. Acne Treatment

  • Application Summary : 4-Oxoisotretinoin, along with isotretinoin, is used in the treatment of acne. A new formulation of isotretinoin, which enhances absorption of isotretinoin in the absence of dietary fat, has recently been approved by the FDA .
  • Methods of Application : This study was an open-label, single-dose, randomized, 4-treatment, crossover comparative trial between a new and innovator formulation of isotretinoin in the fasting and fed states .
  • Results or Outcomes : Isotretinoin-Lidose formulation is bioequivalent to the innovator formulation under fed conditions with regard to its pharmacokinetic profile but delivers twice as much isotretinoin and 4-oxo-isotretinoin when administered after an overnight fast .

3. Isotretinoin Formulation

  • Application Summary : A new formulation of isotretinoin, which enhances absorption of isotretinoin in the absence of dietary fat, has recently been approved by the Food and Drug Administration (FDA) .
  • Methods of Application : This study was an open-label, single-dose, randomized, 4-treatment, crossover comparative trial between a new and innovator formulation of isotretinoin in the fasting and fed states .
  • Results or Outcomes : Isotretinoin-Lidose formulation is bioequivalent to the innovator formulation under fed conditions with regard to its pharmacokinetic profile but delivers twice as much isotretinoin and 4-oxo-isotretinoin when administered after an overnight fast .

4. Adverse Events in Isotretinoin Therapy

  • Methods of Application : Two authors systematically performed the literature review and assessment from December 2021–February 2022. Three databases (PubMed, ClinicalTrials, and Cochrane Library) were searched using the following terms: “isotretinoin acne vulgaris” for published studies in English from 1980–2021 .

5. Pharmacokinetics of Isotretinoin

  • Application Summary : A pharmacokinetic profile of isotretinoin and its major dermatologically active blood metabolite, 4-oxo-isotretinoin, was developed .
  • Methods of Application : This study involved a single 80 mg oral suspension dose of isotretinoin to 15 normal male subjects. Blood samples were assayed for isotretinoin and 4-oxo-isotretinoin using a newly developed reverse-phase HPLC method .
  • Results or Outcomes : The study provided a comprehensive understanding of the absorption and distribution of isotretinoin and 4-oxo-isotretinoin in the human body .

6. Treatment of Dermatologic Conditions

  • Application Summary : Isotretinoin is being used off-label for conditions such as mild-to-moderate acne, acne-related and hyperkeratotic dermatoses, and cutaneous neoplasms .
  • Methods of Application : The study is a retrospective utilization study that showed up to 70% of prescriptions for oral isotretinoin are given first-line without the recommended trial of topical retinoids .
  • Results or Outcomes : The study highlighted the broad spectrum of dermatologic conditions that can potentially be treated with isotretinoin .

Safety And Hazards

4-Oxoisotretinoin is for R&D use only and not for medicinal, household or other use . It is associated with major risks in pregnancy and is therefore only available under the iPLEDGE program in the United States .

Orientations Futures

Newer formulations of isotretinoin show enhanced bioavailability in both fed and fasting states . They can simplify isotretinoin use while maximizing bioavailability and efficacy . Further prospective, randomized human trials are needed to clarify when and how to prescribe off-label isotretinoin for maximum efficacy and safety .

Propriétés

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUJPCCTQNTJF-FAOQNJJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312157
Record name 13-cis-4-Oxoretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxoisotretinoin

CAS RN

71748-58-8
Record name 13-cis-4-Oxoretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71748-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxoisotretinoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071748588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-cis-4-Oxoretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-OXOISOTRETINOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OSQ6Z89RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxoisotretinoin
Reactant of Route 2
4-Oxoisotretinoin
Reactant of Route 3
4-Oxoisotretinoin
Reactant of Route 4
4-Oxoisotretinoin
Reactant of Route 5
4-Oxoisotretinoin
Reactant of Route 6
4-Oxoisotretinoin

Citations

For This Compound
25
Citations
B Almond-Roesler, U Blume-Peytavi, S Bisson… - Dermatology, 1998 - karger.com
… The plasma levels of isotretinoin and of its major metabolite 4-oxoisotretinoin were measured by reversed-phase HPLC and were correlated with the administered oral dose and the …
Number of citations: 30 karger.com
GF Webster, JJ Leyden, JA Gross - Journal of the American Academy of …, 2013 - Elsevier
… of the ratios of geometric means of the 2 formulations conducted under fed conditions for AUCt, AUCi, and Cmax were within the 80% to 125% range for isotretinoin, 4-oxoisotretinoin, …
Number of citations: 67 www.sciencedirect.com
JL Benifla, Y Ville, MC Imbert, R Frydman… - Fetal diagnosis and …, 1995 - karger.com
… The interest in this case report lies in the determination of the concentration of isotretinoin and its metabolites (4-oxoisotretinoin, and tretinoin) in fetal tissues, using high performance …
Number of citations: 21 karger.com
WA Colburn, FM Vane, CJ Bugge, DE Carter… - Drug Metabolism and …, 1985 - ASPET
… The pharmacokinetics of isotretinoin and 4-oxoisotretinoin in blood, as well as the blood … The data for isotretinoin and 4-oxoisotretinoin coupled with the total carbon-14 data suggest …
Number of citations: 30 dmd.aspetjournals.org
TL Belden, DP Ragucci - Pharmacotherapy: The Journal of …, 2002 - Wiley Online Library
… It is highly protein bound, primarily to albumin, and is hepatically metabolized to 4-oxoisotretinoin, which is excreted in urine and feces. Whether 4oxoisotretinoin is biologically active is …
A Vahlquist, H Törmä, O Rollman, E Andersson - Methods in enzymology, 1990 - Elsevier
… A drawback of using isocratic reversed-phased HPLC when analyzing isotretinoin is the long retention time of the parent drug as compared to its more polar metabolite 4-oxoisotretinoin…
Number of citations: 22 www.sciencedirect.com
E Hernandez-Perez, HA KHAWAjA… - Dermatologic …, 2000 - journals.lww.com
… With repeated administration, the major metabolite 4-oxoisotretinoin accumulates in the blood. Excretion of metabolites and the parent compound in the bile occurs after conjugation …
Number of citations: 114 journals.lww.com
R Wyss - Methods in enzymology, 1990 - Elsevier
Publisher Summary This chapter describes two high-performance liquid chromatography (HPLC) methods developed for determining retinoids in plasma. These methods have been …
Number of citations: 15 www.sciencedirect.com
I Bushueva, O Kileeva - Polish Journal of Science, 2019 - elibrary.ru
… a monthafter isotretinoin therapy (to remove 99% of the drugfrom the body, a time equal to 7 half-lives is required,which for the main the metabolite of isotretinoin - 4-oxoisotretinoin - is …
Number of citations: 0 elibrary.ru
R Wyss, F Bucheli - Journal of Chromatography B: Biomedical Sciences …, 1988 - Elsevier
An automated gradient high-performance liquid chromatographic method for the determination of etretinate, acitretin and 13-cis-acitretin in plasma was developed, using a column-…
Number of citations: 31 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.